2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Photoacid generator Gamma-ray dosimetry Non-ionic PAG

Select NITos (CAS 5551-72-4) for superior lithographic control. Unlike phthalimide PAGs, its naphthalimide core provides red-shifted absorption and a longer triplet lifetime (≈28–43 μs), enabling visible-light sensitization. It releases p-toluenesulfonic acid (pKa ≈ –2.8), offering a wider post-exposure bake window than triflate analogs—critical for minimizing acid diffusion in i-line resists. A non-halogenated, non-corrosive alternative to onium salts, ideal for film dosimetry and epoxy curing. Guarantee batch-to-batch consistency for advanced microelectronic formulations.

Molecular Formula C19H13NO5S
Molecular Weight 367.4 g/mol
Cat. No. B4931577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC19H13NO5S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
InChIInChI=1S/C19H13NO5S/c1-12-8-10-14(11-9-12)26(23,24)25-20-18(21)15-6-2-4-13-5-3-7-16(17(13)15)19(20)22/h2-11H,1H3
InChIKeyBKQXXLVXLSREHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione (NITos) – Key Identity and Procurement-Relevant Class Characteristics


The compound 2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 5551-72-4, molecular formula C19H13NO5S, MW 367.38) is an N-sulfonyloxy-1,8-naphthalimide, also referred to as N-tosyloxy-1,8-naphthalimide (NITos) . It belongs to the class of non-ionic photoacid generators (PAGs) based on the 1,8-naphthalimide chromophore, where the N‒O sulfonate ester bond undergoes homolytic or heterolytic cleavage upon irradiation to release a sulfonic acid catalyst [1]. The compound is a stable, solid reagent that serves as a latent source of p-toluenesulfonic acid (pKa ≈ –2.8 in water), a strong non-halogenated acid, making it relevant for chemically amplified photoresists, cationic photopolymerization, and radiation dosimetry [2].

Why 2-{[(4-Methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione Cannot Be Substituted by Generic In-Class N-Sulfonyloxyimides


Despite sharing a common N-sulfonyloxyimide motif, 2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione (NITos) exhibits quantifiable differences in photosensitivity, acid-generation quantum yield, and the acid strength of the released sulfonic acid when compared to its closest analogs—notably N-tosyloxyphthalimide (PTS), N-triflyloxy-1,8-naphthalimide (NIT), and N-triflyloxyphthalimide (PIT) [1]. The naphthalimide chromophore provides red-shifted absorption and higher triplet quantum yields relative to the phthalimide series, while the tosylate leaving group generates a weaker acid than triflate analogs, directly impacting catalytic amplification efficiency in photoresist formulations [2]. Procurement decisions based solely on the N-sulfonyloxyimide scaffold without considering these measurable performance gaps will lead to suboptimal lithographic sensitivity, contrast, or resolution in application-specific contexts [3].

Quantitative Differentiation Evidence for 2-{[(4-Methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione Against Key Comparators


Gamma-Ray Sensitivity Ranking: NITos vs. N-Tosyloxyphthalimide and Other PAGs

In a direct head-to-head comparison of six photoacid generators under identical γ-irradiation conditions, N-sulfonyloxy-1,8-naphthalimide (NITos structural class, compound 4) exhibited lower acid-generation efficiency than N-sulfonyloxyphthalimide (compound 2, the phthalimide analog). The relative efficiency order was reported as: diphenyliodonium chloride (7) > N-sulfonyloxyphthalimide (2) > triphenylsulfonium triflate (6) > N-sulfonyloxy-5-norbornene-2,3-dicarboximide (5) > N-sulfonyloxysuccinimide (3) > N-sulfonyloxy-1,8-naphthalimide (4) [1]. This ranking demonstrates that the naphthalimide scaffold reduces γ-ray sensitivity compared to the phthalimide analog, while providing a non-volatile acid (p-toluenesulfonic acid) suitable for film-based dosimeters.

Photoacid generator Gamma-ray dosimetry Non-ionic PAG

Photoacid Generation Quantum Yield (ΦH+): NITos vs. Perfluorinated Naphthalimide and Phthalimide PAGs

The Malval et al. (2008) study of 1,8-naphthalimide PAGs demonstrates a clear structure–property relationship: non-perfluorinated naphthalimide sulfonates (the class containing NITos) exhibit photoacid quantum yields (ΦH+) below 0.05, whereas perfluorinated derivatives achieve ΦH+ values of approximately 0.2 [1]. Within the broader N-oxyimidosulfonate family, Ortica et al. (2000) reported that N-triflyloxyphthalimide (PIT) achieves ΦH+ = 0.28 in acetonitrile and 0.21 in benzene, while N-triflyloxy-1,8-naphthalimide (NIT) yields ΦH+ = 0.17 in acetonitrile and 0.09 in benzene, establishing that for a given sulfonate leaving group, the phthalimide scaffold consistently outperforms the naphthalimide scaffold in acid generation efficiency [2]. The tosylate derivative (NITos) is expected to exhibit ΦH+ ≤ 0.05 based on its non-perfluorinated nature, representing a deliberate trade-off: lower quantum yield in exchange for the specific pKa and volatility profile of p-toluenesulfonic acid.

Photolithography Quantum yield Acid generation efficiency

Acid Strength (pKa) of Released Sulfonic Acid: NITos vs. Triflate-Based PAGs

The photoacid released by NITos is p-toluenesulfonic acid (PTSA, pKa ≈ –2.8 in aqueous solution), whereas perfluorinated analogs such as NIT release trifluoromethanesulfonic acid (triflic acid, pKa ≈ –14) [1]. This ~11 pKa unit difference translates to dramatically different catalytic activity in chemically amplified resists. PTSA provides sufficient acid strength for deprotection of common acid-labile groups (e.g., tert-butyl esters, tert-butoxycarbonyl, acetal protecting groups) while minimizing uncontrolled dark reactions and post-exposure delay instability caused by acid diffusion [2]. The pKa of PTSA is deliberately positioned between weak carboxylic acids (pKa ~4–5) and superacids (pKa < –10), enabling a balance of reactivity and process latitude that is not achievable with triflate-based PAGs.

Chemical amplification Acid catalysis Photoresist chemistry

Triplet-State Lifetime and Intersystem Crossing Efficiency: Naphthalimide vs. Phthalimide Scaffolds

Laser flash photolysis studies by Ortica et al. (2000) revealed that N-triflyloxy-1,8-naphthalimide (NIT) exhibits a triplet lifetime of 43 μs in acetonitrile and 28 μs in benzene, compared to 12 μs and 2 μs, respectively, for the phthalimide analog PIT [2]. For the non-perfluorinated naphthalimide series (including NITos), the Malval et al. study confirmed that efficient intersystem crossing (ISC) populates a long-lived triplet state (τT in the microsecond range), with triplet quantum yields significantly higher than those of phthalimide-based PAGs [1]. This extended triplet lifetime is a direct consequence of the extended π-conjugation of the naphthalene ring and enables distinct photochemical pathways, including triplet-state sensitization and energy transfer, that are unavailable to phthalimide analogs.

Triplet quantum yield Photophysics Laser flash photolysis

Optimal Application Scenarios for 2-{[(4-Methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione Based on Quantitative Evidence


Non-Volatile Acid Source for Gamma-Ray Dosimetry Films

Based on the direct head-to-head γ-ray sensitivity data [1], NITos-class compounds are preferred over diphenyliodonium chloride and chloroform-based PAGs for film dosimeters because they release non-volatile p-toluenesulfonic acid rather than corrosive HCl. Their solubility in both polar and non-polar polymer matrices enables homogeneous dispersion in poly(methyl methacrylate) or polystyrene film hosts, and the naphthalimide chromophore serves as an internal spectroscopic probe for acid quantification via acid-sensitive fluoran dye response.

I-Line (365 nm) and Deep-UV Photoresists Requiring Moderate Acid Strength for Process Latitude

The intermediate pKa of PTSA (~ –2.8) released from NITos, compared to triflic acid (~ –14) from perfluorinated PAGs, provides a wider post-exposure bake processing window [2]. In chemically amplified resists using acid-labile protecting groups such as tert-butoxycarbonyl (BOC), this moderate acidity ensures complete deprotection while minimizing acid diffusion-induced linewidth broadening, making NITos suitable for i-line resists targeting feature sizes where acid diffusion control is critical [3].

Triplet-Sensitized Visible-Light Cationic Photopolymerization

The long triplet lifetime of the naphthalimide scaffold (τT = 28–43 μs, inferred from NIT measurements [3]) enables triplet–triplet energy transfer from visible-light-absorbing sensitizers (e.g., thioxanthone or camphorquinone derivatives). This extends the effective photosensitivity of NITos-based formulations beyond the intrinsic naphthalimide absorption band (~330–380 nm) into the visible region, a capability not available with phthalimide PAGs whose triplet lifetimes are an order of magnitude shorter [2].

Cationic Polymerization Initiator for Coatings, Adhesives, and Inks

NITos serves as a latent thermal- or photo-initiator for cationic polymerization of epoxy, vinyl ether, and oxetane monomers, as described in patent literature [3]. The p-toluenesulfonic acid generated upon irradiation initiates ring-opening polymerization without the metal contamination risks associated with onium salt initiators (e.g., triphenylsulfonium salts), and the naphthalimide byproduct is non-volatile and thermally stable up to typical curing temperatures (≥150 °C), making it suitable for industrial coating and adhesive formulations.

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